molecular formula C19H31Cl2N3O B143771 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-methyl-, dihydrochloride CAS No. 128857-34-1

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-methyl-, dihydrochloride

Cat. No.: B143771
CAS No.: 128857-34-1
M. Wt: 388.4 g/mol
InChI Key: JDMYRXBEXLAEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach involves the sequential coupling reaction initiated by C–H activation and aza-Michael addition, which forms the indole core through the formation of C–C and C–N bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth is unique due to its specific structural features and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

128857-34-1

Molecular Formula

C19H31Cl2N3O

Molecular Weight

388.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-2-ol;dihydrochloride

InChI

InChI=1S/C19H29N3O.2ClH/c1-13-18-16(15-7-5-6-8-17(15)21-18)9-10-22(13)12-14(23)11-20-19(2,3)4;;/h5-8,13-14,20-21,23H,9-12H2,1-4H3;2*1H

InChI Key

JDMYRXBEXLAEES-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl

Canonical SMILES

CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl

Synonyms

2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-methyl-, dihydrochloride

Origin of Product

United States

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